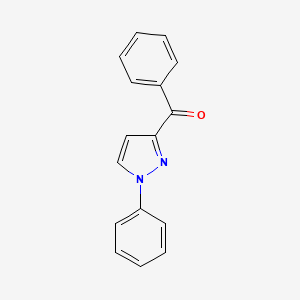![molecular formula C10H15NO3 B14263217 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol CAS No. 139579-79-6](/img/no-structure.png)
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxymethoxy group, and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 3-amino-4-hydroxybenzaldehyde with methoxymethyl chloride to form 3-amino-4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanal, while reduction of the amino group can produce 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanamine.
科学的研究の応用
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
類似化合物との比較
Similar Compounds
2-[3-Amino-4-hydroxyphenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.
2-[3-Amino-4-methoxyphenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
| 139579-79-6 | |
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
2-[3-amino-4-(methoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-14-10-3-2-8(4-5-12)6-9(10)11/h2-3,6,12H,4-5,7,11H2,1H3 |
InChIキー |
JJKVAJYGJKMVGT-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=C(C=C1)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)


![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


